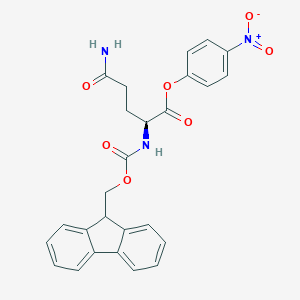

Fmoc-L-glutamine 4-nitrophenyl ester

Descripción general

Descripción

Fmoc-L-glutamine 4-nitrophenyl ester: is a chemical compound with the molecular formula C26H23N3O7 and a molecular weight of 489.48 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino acid glutamine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-glutamine 4-nitrophenyl ester typically involves the reaction of Fmoc-L-glutamine with 4-nitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-glutamine 4-nitrophenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Fmoc-L-glutamine and 4-nitrophenol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Major Products:

Substitution Reactions: The major products are Fmoc-protected peptides or amino acids.

Hydrolysis: The major products are Fmoc-L-glutamine and 4-nitrophenol.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-L-glutamine 4-nitrophenyl ester is extensively used in peptide synthesis as a protecting group for glutamine. It allows for the selective deprotection of the amino group without affecting other functional groups in the peptide .

Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and other biochemical processes . It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive compounds. It is also employed in the production of diagnostic reagents and biochemical assays .

Mecanismo De Acción

The mechanism of action of Fmoc-L-glutamine 4-nitrophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation but can be selectively removed by treatment with a base such as piperidine . This allows for the stepwise assembly of peptides on a solid support, with the Fmoc group being removed at each step to expose the amino group for further reactions .

Comparación Con Compuestos Similares

- Fmoc-L-alanine 4-nitrophenyl ester

- Fmoc-L-lysine 4-nitrophenyl ester

- Fmoc-L-ornithine 4-nitrophenyl ester

Comparison: Fmoc-L-glutamine 4-nitrophenyl ester is unique in its ability to protect the amino group of glutamine, which contains an additional amide functional group compared to other amino acids . This makes it particularly useful in the synthesis of peptides containing glutamine residues, as it provides selective protection and deprotection under mild conditions .

Actividad Biológica

Overview

Fmoc-L-glutamine 4-nitrophenyl ester is a derivative of the amino acid glutamine, modified to include a 4-nitrophenyl ester group. This compound plays a crucial role in peptide synthesis and has significant biological implications due to its ability to act as a protecting group for glutamine during the formation of peptide bonds. The molecular formula for this compound is C26H23N3O7, with a molecular weight of 489.48 g/mol.

The synthesis of this compound typically involves the reaction of Fmoc-L-glutamine with 4-nitrophenyl chloroformate in an organic solvent like dichloromethane, using triethylamine as a base. The mechanism of action primarily revolves around the protection of the amino group in glutamine, which allows for selective deprotection under basic conditions (e.g., treatment with piperidine) without affecting other functional groups in peptides.

Peptide Synthesis

This compound is extensively used in the synthesis of peptides and proteins. Its role as a protecting group is vital for studying enzyme-substrate interactions and protein-protein interactions, which are fundamental to understanding various biochemical processes. The compound facilitates the incorporation of glutamine into peptides while maintaining the integrity of other reactive sites.

Research Findings

Research has demonstrated that derivatives of glutamine, including this compound, can enhance the stability and efficacy of peptide-based drugs. For example, studies on glutamine mimics have shown that modifications can significantly impact binding affinities and biological activities . Inhibitors created from these derivatives have exhibited potent activity against various biological targets, including Stat3, which is implicated in cancer progression .

Case Studies

- Inhibition Studies : A study involving glutamine analogs highlighted that certain modifications could yield inhibitors with IC50 values lower than traditional compounds. For instance, a constrained glutamine mimic demonstrated an IC50 value of 69 nM against Stat3, showcasing the potential for Fmoc derivatives in drug development .

- Peptide-Protein Interactions : Research utilizing Fmoc-protected amino acids has elucidated mechanisms behind peptide-protein interactions. The ability to selectively remove the Fmoc group allows researchers to study how peptides behave in biological systems without permanent modifications that could alter their function .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C26H23N3O7 | 489.48 | Protecting group in peptide synthesis |

| Fmoc-L-alanine 4-nitrophenyl ester | C24H23N3O5 | 431.46 | Similar protective role |

| Fmoc-L-lysine 4-nitrophenyl ester | C27H28N4O5 | 476.53 | Used in synthesizing lysine-containing peptides |

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCANCMZDAZCCW-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548947 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-21-4 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.